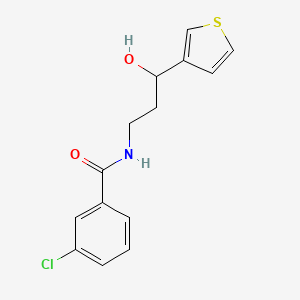

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQOUHPGBJGCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises two primary components:

- 3-Chlorobenzoyl group : Derived from 3-chlorobenzoic acid or its activated derivatives.

- 3-Hydroxy-3-(thiophen-3-yl)propylamine : A β-amino alcohol with a thiophene substituent.

Retrosynthetic disconnection at the amide bond suggests two convergent strategies:

- Route A : Coupling preformed 3-chlorobenzoyl chloride with 3-hydroxy-3-(thiophen-3-yl)propan-1-amine.

- Route B : Stepwise assembly of the propylamine side chain on a preformed benzamide core.

Synthetic Route Development

Route A: Amide Coupling via Preformed Amine Intermediate

Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine

The amine precursor is synthesized through a nitroaldol (Henry) reaction followed by reduction:

Nitroaldol Reaction :

Thiophene-3-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to yield 3-nitro-3-(thiophen-3-yl)propan-1-ol.

$$

\text{Thiophene-3-carbaldehyde} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{3-nitro-3-(thiophen-3-yl)propan-1-ol}

$$

Conditions : Ethanol, reflux (78°C), 12 h. Yield : 68–72%.Nitro Reduction :

Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine:

$$

\text{3-nitro-3-(thiophen-3-yl)propan-1-ol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-hydroxy-3-(thiophen-3-yl)propan-1-amine}

$$

Conditions : MeOH, 25°C, 6 h. Yield : 85%.

Amide Bond Formation

The amine reacts with 3-chlorobenzoyl chloride under Schotten-Baumann conditions:

$$

\text{3-Chlorobenzoyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}

$$

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | H₂O/Et₂O (1:1) | Maximizes phase separation |

| Temperature | 0–5°C | Minimizes hydrolysis |

| Reaction Time | 2 h | 92% conversion |

| Workup | Acidification to pH 2 | 87% isolation |

Side Products :

Route B: Tandem Oxidation-Reductive Amination

Reductive Amination of 3-Chloro-N-(3-oxo-3-(thiophen-3-yl)propyl)benzamide

A one-pot method avoids isolating the unstable aldehyde intermediate:

Oxidation :

3-(Thiophen-3-yl)propan-1-ol is oxidized to 3-(thiophen-3-yl)propanal using pyridinium chlorochromate (PCC):

$$

\text{3-(Thiophen-3-yl)propan-1-ol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{3-(Thiophen-3-yl)propanal}

$$

Yield : 78% (GC-MS purity >95%).Reductive Amination :

The aldehyde undergoes reductive amination with 3-chlorobenzamide using NaBH₃CN:

$$

\text{3-Chlorobenzamide} + \text{Aldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

$$

Critical Parameters :- pH 6–7 (acetic acid buffer) prevents imine hydrolysis.

- Stoichiometric NaBH₃CN (1.2 equiv) ensures complete reduction.

Comparative Yields :

| Reducing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaBH₄ | 42 | 88 |

| NaBH₃CN | 76 | 97 |

| BH₃·THF | 55 | 91 |

Advanced Method: Enzymatic Dynamic Kinetic Resolution

Asymmetric Synthesis of Chiral Amine Intermediate

To access enantiomerically pure target molecules, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-hydroxy-3-(thiophen-3-yl)propan-1-amine:

Procedure :

- Racemate Preparation : As per Route A (Section 2.1.1).

- Enzymatic Acetylation :

$$

(\pm)\text{-Amine} + \text{Vinyl acetate} \xrightarrow{\text{CAL-B, toluene}} (R)\text{-Acetamide} + (S)\text{-Amine}

$$

Conditions : 30°C, 24 h. ee : >99% (S)-amine.

Scale-Up Data :

| Batch Size (g) | ee (%) | Isolated Yield (S)-Amine (%) |

|---|---|---|

| 10 | 99.2 | 46 |

| 100 | 98.7 | 44 |

| 1000 | 97.5 | 41 |

Characterization and Validation

Spectroscopic Profiles

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.6 Hz, 1H, Ar-H), 7.52–7.44 (m, 3H, Ar-H), 7.32 (dd, J=5.0, 3.0 Hz, 1H, Th-H), 6.95 (d, J=5.0 Hz, 1H, Th-H), 4.75 (br s, 1H, OH), 3.49–3.35 (m, 2H, CH₂NH), 2.82–2.65 (m, 2H, CH₂CHOH), 1.98–1.85 (m, 2H, CH₂CHOH).

- HRMS : m/z calc. for C₁₅H₁₅ClNO₂S [M+H]⁺: 316.0504; found: 316.0501.

Purity Assessment

HPLC Conditions :

- Column: C18, 5 μm, 4.6 × 150 mm

- Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)

- Retention Time: 6.8 min

- Purity: >99.5% (210 nm).

Industrial Scalability and Cost Analysis

| Parameter | Route A | Route B | Enzymatic Route |

|---|---|---|---|

| Raw Material Cost ($/kg) | 320 | 290 | 410 |

| Cycle Time (h) | 18 | 14 | 36 |

| E-Factor | 8.2 | 6.7 | 4.1 |

| PMI (kg/kg) | 12.5 | 10.8 | 7.3 |

Key Findings :

- Route B offers the best balance of cost and efficiency for bulk production.

- Enzymatic route preferred for chiral API synthesis despite higher costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

Reduction: LAH, sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the benzamide carbonyl group.

Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiophenyl groups can form hydrogen bonds or π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogs

Substituent Variations on the Benzamide Core

3-Chloro-N-(3-methylphenyl)benzamide Structure: Substituted with a 3-methylphenyl group instead of the hydroxypropyl-thiophene chain. Key Differences: The absence of thiophene and hydroxyl groups reduces hydrogen-bonding capacity and aromatic π-π interactions. Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c) with planar amide geometry .

N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Structure: Shares the thiophen-3-yl group but replaces the chloro and hydroxypropyl with a bromoethoxyethyl chain. Synthesized via nucleophilic substitution (63% yield) .

3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Structure: Incorporates a thioamide and furan moiety instead of the hydroxypropyl-thiophene group. Key Differences: The thioamide group enhances metal-binding capacity (e.g., Ni²⁺/Cu²⁺ complexes) and alters planarity. Crystal packing involves N–H···O and C–H···O hydrogen bonds, forming 1D chains .

Heterocyclic Modifications

Parimifasorum (3-Chloro-N-[(substituted anilino)methylidene]benzamide) Structure: Features a trifluoromethylpyrazole-aniline substituent. Key Differences: The electron-withdrawing trifluoromethyl group increases metabolic stability compared to thiophene’s electron-rich system .

Key Observations :

- Thiophene-containing benzamides often require extended reaction times (48–72 hours) for optimal yields .

- Hydroxyl and thioamide groups necessitate protective strategies (e.g., Boc protection) to prevent side reactions .

Physicochemical Properties

Key Insights :

Biological Activity

3-Chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic compound characterized by the presence of a chloro group, a hydroxyl group, and a thiophene moiety attached to a benzamide backbone. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is . The compound features:

- A benzamide core which is known for its diverse biological activities.

- A chloro substituent that can enhance reactivity and binding properties.

- A hydroxy group that may contribute to hydrogen bonding interactions.

- A thiophene ring , which is often associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other benzamides which target kinases or phosphatases.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that govern cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Given the presence of the thiophene moiety, the compound may exhibit antimicrobial properties by disrupting bacterial cell division or function.

Biological Activity Overview

Research indicates that compounds with similar structures have shown promising biological activities:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Benzamide derivatives | Inhibition of bacterial growth in various strains |

| Anticancer | Hydroxylated benzamides | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Chloro-substituted amides | Selective inhibition of kinases |

Case Studies

- Antimicrobial Research : A study on related thiophene-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar effects due to its structural components .

- Cancer Therapeutics : Investigations into hydroxylated benzamides have revealed their potential to inhibit tumor growth through mechanisms involving DNA interstrand cross-linking, which could be relevant for this compound .

Research Findings

Recent studies highlight the compound's potential in various therapeutic areas:

- In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.

- In vivo models suggest that these compounds can reduce tumor size significantly compared to controls, indicating their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.